molecular formula C13H19ClO3S B1426944 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride CAS No. 1341540-99-5

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride

Cat. No. B1426944
M. Wt: 290.81 g/mol
InChI Key: CABXPDPXKXXSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride is a chemical compound used in scientific research for various purposes. It is also known as ibsulfoxam or IBX. This compound is a strong oxidizing agent and is used as an alternative to other oxidizing agents like chromium and permanganate.

Scientific Research Applications

Antimicrobial Applications

  • Fadda et al. (2016) synthesized novel sulfonate derivatives with antimicrobial and antifungal activities. These compounds, including sulfonate functionalized quaternary ammonium salts, demonstrate the potential for antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Polymerization

  • Chen et al. (2010) explored magnesium complexes with sulfonate phenoxide ligands as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, indicating the role of sulfonyl chlorides in polymer science (Chen, Liu, Lin, & Ko, 2010).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

  • Percec et al. (2001) detailed the synthesis of functional aromatic multisulfonyl chlorides, highlighting the versatility of sulfonyl chlorides in the synthesis of complex organic molecules. This research demonstrates the importance of sulfonyl chlorides in constructing dendritic and other advanced molecular structures (Percec et al., 2001).

properties

IUPAC Name

4-(4-propan-2-ylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3S/c1-11(2)12-5-7-13(8-6-12)17-9-3-4-10-18(14,15)16/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXPDPXKXXSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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